
C51H82N8O21S
Beschreibung
Contextualization within Natural Product Chemistry and Biosynthetic Origins
FR901379 is a natural product, a compound produced by a living organism. nih.gov Specifically, it is a secondary metabolite isolated from the filamentous fungus Coleophoma empetri. nih.govbioaustralis.com The discovery and study of such natural products are a cornerstone of medicinal chemistry, often leading to the development of new therapeutic agents. researchgate.netmatilda.science
The biosynthesis of FR901379 occurs through a non-ribosomal peptide synthetase (NRPS) pathway. frontiersin.orgnih.gov This complex enzymatic machinery is responsible for assembling the molecule's cyclic peptide core. The biosynthetic gene cluster for FR901379 has been identified, which is a significant breakthrough for understanding and manipulating its production. matilda.scienceacs.org Research has focused on elucidating this pathway to improve the yield of FR901379 through metabolic engineering and other biotechnological approaches. nih.govdntb.gov.ua For instance, studies have identified specific genes, such as those for cytochrome P450 enzymes and a transcriptional activator, that are crucial for its synthesis. researchgate.netdntb.gov.ua The biosynthesis begins with the connection of a fatty acid (palmitic acid) to the first amino acid, followed by the sequential addition of other amino acids by the NRPS modules to form the hexapeptide core. matilda.scienceresearchgate.net
Classification of C51H82N8O21S as an Echinocandin-like Lipopeptide
FR901379 is classified as an echinocandin-like lipopeptide. nih.gov This class of compounds is characterized by a cyclic hexapeptide core N-acylated with a fatty acid side chain. nih.govnih.gov Echinocandins are a significant class of antifungal agents due to their specific mechanism of action, which involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. bioaustralis.comresearchgate.net
The structure of FR901379 aligns with the general architecture of echinocandins but possesses a key distinguishing feature: a sulfate moiety. rsc.org This sulfonate group is a rare feature in natural compounds and imparts exceptional water solubility to FR901379, a property that many other echinocandins lack. nih.govrsc.org This feature initially made it a promising candidate for drug development. However, the natural form exhibited some undesirable properties, which led to its use as a starting material for the semi-synthetic drug micafungin. bioaustralis.comiupac.org
Structural Feature | Description | Significance |
Cyclic Hexapeptide Core | A ring structure composed of six amino acids, including non-proteinogenic amino acids. | Forms the fundamental scaffold of the molecule, essential for its biological activity. nih.gov |
Lipophilic Side Chain | A palmitic acid chain attached to the peptide core. | Anchors the molecule to the fungal cell membrane, which is crucial for its antifungal action. nih.gov |
Sulfate Group | A sulfonyloxy group attached to the homotyrosine residue. | Confers high water solubility, distinguishing it from many other echinocandins. rsc.org |
This interactive table details the key structural components of FR901379 and their functional importance.
Historical and Current Research Landscape of Lipopeptide Chemistry
The study of lipopeptides has a rich history, with the first discoveries of cyclic lipopeptide antibiotics produced by actinomycetes dating back to the 1950s. nih.gov These molecules have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. frontiersin.orgniscpr.res.in
The research landscape of lipopeptide chemistry has evolved significantly. Initially, research focused on the isolation and structural elucidation of naturally occurring lipopeptides. The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, has greatly facilitated this process. nih.gov
Current research is characterized by several key trends:
Genome Mining: The advent of high-throughput genome sequencing has enabled researchers to mine the genomes of microorganisms for novel lipopeptide biosynthetic gene clusters. nih.govfrontiersin.org This approach has the potential to uncover a vast diversity of previously unknown lipopeptides with unique structures and activities.
Biosynthetic Engineering: With a deeper understanding of lipopeptide biosynthetic pathways, scientists are now able to engineer these pathways to produce novel derivatives. nih.govdntb.gov.ua This includes altering the peptide core, modifying the fatty acid side chain, and introducing new functional groups to enhance activity and improve pharmacological properties.
Semisynthesis: Chemical modification of natural lipopeptides remains a crucial strategy. FR901379 serves as a prime example, where it is chemically modified to produce micafungin, a clinically successful antifungal drug. iupac.orgoup.com This approach allows for the optimization of a natural product's properties.
Supramolecular Chemistry: There is growing interest in the self-assembly properties of lipopeptides, which can form various nanostructures such as micelles, vesicles, and fibers. csic.es These properties are being explored for applications in drug delivery, materials science, and catalysis.
The field of lipopeptide chemistry continues to be a vibrant area of research, driven by the need for new therapeutic agents and the expanding toolkit of chemical and biological techniques available to scientists.
Eigenschaften
Molekularformel |
C51H82N8O21S |
---|---|
Molekulargewicht |
1175.3 g/mol |
IUPAC-Name |
[5-[(2S)-2-[(3S,6S,9S,15S,18S,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26?,27-,29?,30+,31+,33?,34?,38+,39+,40+,41+,42?,43?,44+,47?/m1/s1 |
InChI-Schlüssel |
KAPLTEIQCKDUAT-XEQFMZNRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H](C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Piktogramme |
Health Hazard |
Synonyme |
WF 11899A WF-11899A WF11899A |
Herkunft des Produkts |
United States |
Microbial Production and Biosynthesis Pathways of C51h82n8o21s
Identification and Characterization of Producer Organisms
The primary producer of C51H82N8O21S is the filamentous fungus Coleophoma empetri. nih.govfrontiersin.orgnih.gov Strains such as C. empetri F-11899 and its derivatives, including the industrial strain SIPI1284 and MEFC09, have been identified and are utilized for the fermentation-based production of this compound. matilda.scienceresearchgate.netresearchgate.netgoogle.com These fungi belong to the Ascomycota phylum and are capable of synthesizing this complex secondary metabolite through a sophisticated enzymatic assembly line. The isolation and characterization of these organisms have been pivotal for understanding and optimizing the production of FR901379.
Fermentation Strategies and Bioreactor Optimization for Research Scale Production
The production of this compound is achieved through submerged fermentation of Coleophoma empetri. Research has focused on optimizing fermentation conditions to enhance the yield and productivity of this lipopeptide. Key strategies involve the careful formulation of the culture medium and the implementation of specific bioreactor operating conditions.
Medium Optimization: The composition of the fermentation medium is critical for high-yield production. Studies have shown that the choice of carbon and nitrogen sources, as well as the concentration of specific ions, significantly impacts the biosynthesis of FR901379. For instance, the addition of a sulfate source like magnesium sulfate is beneficial for the formation of the catechol-sulfate moiety. researchgate.net Maintaining a low phosphate concentration has also been found to be advantageous. researchgate.net
A typical fermentation medium might include:
Component | Example Concentration (g/L) | Purpose |
---|---|---|
Glucose | 10 | Carbon Source |
Corn Starch | 30 | Carbon Source |
Peptone | 10 | Nitrogen Source |
(NH4)2SO4 | 6 | Nitrogen and Sulfur Source |
KH2PO4 | 1 | Phosphorus Source |
FeSO4 | 0.3 | Trace Metal |
ZnSO4 | 0.01 | Trace Metal |
CaCO3 | 2 | pH Buffering |
Table 1: Example components of a fermentation medium for FR901379 production. nih.gov Note: This is an illustrative example, and optimal concentrations can vary.
Bioreactor Strategies: At the research scale, typically in 5-L bioreactors, fed-batch cultivation has proven to be an effective strategy to increase the final titer of FR901379. nih.govresearchgate.net This approach allows for the controlled feeding of nutrients, preventing substrate inhibition and maintaining optimal conditions for an extended period. For example, a fed-batch process with an engineered strain resulted in a titer of 4.0 g/L. nih.govresearchgate.net Agitation and aeration are also critical parameters that need to be carefully controlled to ensure adequate oxygen supply without causing excessive shear stress on the fungal mycelia. researchgate.net
Genetic and Enzymatic Machinery Involved in this compound Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes and enzymes. It is a nonribosomal peptide, meaning its peptide backbone is assembled by large, multi-domain enzymes called nonribosomal peptide synthetases (NRPSs) rather than by the ribosome. nih.govresearchgate.net
Gene Cluster Identification and Characterization
The genes responsible for the biosynthesis of FR901379 are organized in a biosynthetic gene cluster (BGC). researchgate.netnih.govresearchgate.net The core of this cluster is centered around the nonribosomal peptide synthetase gene, designated as CEnrps or mcfA. nih.govnih.govtandfonline.com This BGC also contains genes encoding enzymes for the synthesis of non-proteinogenic amino acid precursors and for tailoring the lipopeptide structure. Interestingly, the genes responsible for the final sulfation step are located outside of this core BGC. researchgate.net A comparison of the FR901379 BGC with those for other echinocandins, like pneumocandin B0 and echinocandin B, reveals conserved architectural features and a shared chemical logic, highlighting a common evolutionary origin. nih.govresearchgate.net
Role of Specific Enzymes in Lipopeptide Assembly
The assembly of the this compound molecule involves a series of enzymatic reactions, each catalyzed by a specific protein encoded within the BGC.
Key Enzymes in the Biosynthetic Pathway:
Enzyme/Gene | Function | Reference |
---|---|---|
CEnrps (mcfA) | Nonribosomal peptide synthetase; assembles the hexapeptide backbone. | nih.govnih.govtandfonline.com |
CEligase | Fatty-acyl-AMP ligase; activates palmitic acid and transfers it to CEnrps for lipidation. | nih.govacs.org |
CEhtyA-D | Enzymes involved in the biosynthesis of the non-proteinogenic amino acid L-homotyrosine. | nih.govacs.org |
CEoxy1, CEoxy2, CEoxy3, CEoxy4 | Nonheme mononuclear iron oxygenases responsible for synthesizing other non-proteinogenic amino acids. | nih.govacs.org |
CEp450-1, CEp450-2, McfF, McfH | Cytochrome P450 monooxygenases involved in the hydroxylation of amino acid precursors and the peptide core. | nih.govnih.govacs.org |
CEhyp | A putative transcription regulator gene within the cluster. | nih.govacs.org |
Table 2: Key enzymes and their functions in the biosynthesis of the FR901379 core structure.
The process begins with the activation of palmitic acid by the fatty-acyl-AMP ligase (CEligase), which is then attached to the N-terminus of the growing peptide chain on the NRPS assembly line. The CEnrps enzyme then sequentially adds the six amino acids, including several hydroxylated, non-proteinogenic precursors, to form the cyclic hexapeptide core.
Post-Synthetic Modifications, including Sulfation
After the assembly and release of the cyclic lipopeptide core, it undergoes crucial post-synthetic modifications. The most distinctive of these is O-sulfonation, which confers the characteristic water solubility to the molecule. nih.gov This modification is a two-step process that occurs after the formation of the hexapeptide.
First, a specific cytochrome P450 enzyme, McfP (also referred to as CEp450-3), hydroxylates the homotyrosine residue of the cyclic peptide. researchgate.netresearchgate.netnih.gov Subsequently, a sulfotransferase, McfS (or CEsul), catalyzes the transfer of a sulfonate group to this newly introduced hydroxyl group. researchgate.netresearchgate.netnih.govagrisearch.cn The genes encoding McfP and McfS are located together in a small cluster separate from the main FR901379 BGC. researchgate.net This post-modification sulfation is a key step that differentiates FR901379 from many other echinocandins.
Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation and Modulation
The elucidation of the FR901379 biosynthetic pathway has been greatly facilitated by genetic manipulation techniques, particularly the development of efficient CRISPR/Cas9-based gene editing tools for C. empetri. researchgate.netfrontiersin.orgnih.gov These tools have enabled targeted gene disruption and complementation studies to verify the function of individual genes within the BGC. nih.govresearchgate.netacs.org
Metabolic engineering strategies have been successfully applied to improve the production of this compound. These approaches aim to overcome bottlenecks in the biosynthetic pathway and channel more metabolic flux towards the desired product.
Successful Metabolic Engineering Strategies:
Transcriptional Regulation: A transcriptional activator, McfJ, which regulates the FR901379 BGC, was identified. Overexpression of the mcfJ gene led to a significant increase in production, from 0.3 g/L to 1.3 g/L in one study. nih.govresearchgate.netresearchgate.net
Combinatorial Engineering: A combinatorial approach, co-expressing the transcriptional activator mcfJ along with the rate-limiting enzymes mcfF and mcfH, resulted in an additive effect, achieving a final titer of 4.0 g/L in a fed-batch bioreactor. nih.govresearchgate.netresearchgate.net
Strain Improvement through Mutagenesis: Classical strain improvement techniques, such as heavy-ion irradiation, have also been used to generate high-yielding mutants of C. empetri, providing improved chassis strains for further metabolic engineering. nih.govtandfonline.com
These metabolic engineering efforts not only enhance the production efficiency of this valuable micafungin precursor but also provide a framework for the rational design and production of novel sulfonated echinocandins with potentially improved properties. researchgate.netnih.gov
Molecular Architecture and Conformational Dynamics of C51h82n8o21s
Primary Structure Determination and Core Lipopeptide Motif Analysis
The primary structure of C51H82N8O21S (FR901379) is a complex lipopeptide, consisting of a cyclic hexapeptide core to which a lipophilic N-acyl side chain is attached. This architecture is the defining feature of the echinocandin family. nih.gov The central scaffold is composed of six amino acid residues, creating a macrocyclic structure. nih.govebi.ac.uk This core is essential for its biological activity, providing the framework for interaction with its molecular target.
The lipopeptide motif is completed by the attachment of a fatty acid side chain. This lipid component is crucial for anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action. nih.gov The specific amino acid composition of the cyclic peptide core of the echinocandin class, from which this compound is derived, includes several non-proteinogenic and modified amino acids.
Component | Description | Significance |
---|---|---|
Cyclic Hexapeptide Core | A macrocycle composed of six amino acid residues, including non-standard and modified ones like L-ornithine and dihydroxyhomotyrosine. nih.govebi.ac.uk | Forms the structural backbone and contains key residues for target binding. |
N-acyl Lipid Side Chain | A long fatty acid tail attached to an amino group on the peptide core. | Anchors the molecule to the fungal cell membrane, essential for bioactivity. nih.gov |
Significance of the Sulfate Moiety in Molecular Function
A distinguishing feature of this compound and its derivative, Micafungin, is the presence of a sulfate moiety attached to a dihydroxyhomotyrosine residue. nih.govnih.gov This feature sets it apart from other echinocandins like caspofungin or anidulafungin. nih.gov The primary contribution of this sulfate group is the significant increase in the molecule's water solubility, a desirable physicochemical property for an intravenously administered agent. nih.gov
Beyond enhancing solubility, the negatively charged sulfate group plays a critical role in the molecule's interaction with its biological target, the enzyme 1,3-β-D-glucan synthase. oup.com Molecular modeling and mutational analysis studies have shown that this sulfate moiety engages in specific electrostatic interactions within the enzyme's active site. biorxiv.org For instance, research on the target protein Fks1 revealed that the sulfate group of Micafungin interacts with specific, positively charged amino acid residues, such as arginine (R645). biorxiv.org This interaction is crucial for the stable binding and potent inhibition of the enzyme, highlighting the dual importance of the sulfate group in both pharmacokinetics and pharmacodynamics. nih.govbiorxiv.org
Conformational Flexibility and Structural Ensembles
Like other large macrocyclic molecules, this compound possesses considerable conformational flexibility. This flexibility pertains to both the cyclic peptide backbone and the rotatable bonds within the long N-acyl side chain. The ability of the molecule to adopt various three-dimensional shapes, or conformations, is integral to its biological function, allowing it to adapt to the specific topology of its binding site on the target enzyme. researchgate.net
Crystallographic and computational studies on the closely related Micafungin have provided insights into this flexibility. For example, molecular docking models have shown that the unfused tri-aromatic side chain can adopt divergent orientations when binding to different protein targets, indicating a high degree of adaptability. researchgate.net The molecule does not exist as a single rigid structure but rather as a dynamic ensemble of interconverting conformers. This structural plasticity is essential for navigating the biological environment and achieving an optimal fit with its target, a process often described as "induced fit." The flexibility of the target protein's active site loops is also a factor, with studies showing these loops undergo conformational changes upon ligand binding. mdpi.com
Computational Modeling of this compound Structure and Dynamics
Computational methods are invaluable for studying the complex structural and dynamic properties of molecules like this compound. These techniques provide a window into molecular behavior at an atomic level that is often inaccessible through experimental methods alone.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations have been employed to study Micafungin and other echinocandins to understand their behavior in various environments. biorxiv.orgfrontiersin.org MD simulations model the movement of every atom in the molecule and its surroundings (like water and lipids) over time, governed by the principles of classical mechanics. frontiersin.orgnih.gov
Recent studies have used MD simulations to:
Investigate Membrane Interaction: Analyze how echinocandins, including Micafungin, approach and insert into lipid bilayers that mimic fungal cell membranes. These simulations help quantify the free energy changes as the molecule moves from an aqueous solution into the membrane. biorxiv.org
Probe Protein-Ligand Stability: Simulate the echinocandin-Fks1 complex to understand the stability of the binding pose and the specific interactions that hold the drug in place. sciety.org
Compare Conformational Dynamics: Compare the dynamic behavior of different echinocandins to understand how structural variations (like the presence of a sulfate group) affect their flexibility and interactions. biorxiv.org
Simulation Parameter | Typical Value/Condition | Purpose in Studying this compound |
---|---|---|
Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe meaningful conformational changes and interactions over a relevant timescale. frontiersin.org |
Force Field | e.g., AMBER, CHARMM | A set of parameters that defines the potential energy of the system, dictating how atoms interact. frontiersin.org |
System Environment | Water box (solution) or Lipid bilayer (membrane) | To simulate the molecule's behavior in a biologically relevant context. biorxiv.org |
Conformational Space Exploration
Exploring the vast conformational space of a flexible molecule like this compound is crucial for understanding its structure-activity relationship. This involves identifying the full range of possible 3D structures the molecule can adopt and their relative energies. Computational techniques like molecular docking and enhanced sampling MD are used for this purpose. sciety.orgbiorxiv.org
Studies on echinocandins have used these methods to identify the most probable and energetically favorable binding poses within the Fks1 active site. sciety.org For example, one computational approach used "FragMaps" derived from Site Identification by Ligand Competitive Saturation (SILCS) to guide the docking of echinocandins. This method uses the affinity patterns of small molecular fragments to map the favorable interaction zones within the binding site, which helps in predicting an optimal binding pose from a vast number of possibilities. biorxiv.org Such analyses have confirmed that echinocandins bind in a region spanning several "hotspot" areas of the Fks1 protein, with the specific conformation of the lipopeptide being key to maximizing favorable interactions. biorxiv.org
Molecular Mechanisms of Action of C51h82n8o21s in Fungal Systems
Interaction with Fungal Cellular Targets: Focus on Cell Wall Synthesis
Micafungin's primary mode of action is the disruption of the fungal cell wall, a structure essential for maintaining cellular integrity and shape that is not present in mammalian cells. europa.eueuropa.eueuropa.euunmc.edu
Downstream Effects on Cell Wall Integrity and Biosynthesis
The inhibition of 1,3-β-D-glucan synthesis leads to a cascade of downstream effects. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and fungal cell death. patsnap.comoup.com This depletion of β-1,3-glucan compromises hyphal integrity, which can cause hyphal tip bursting. nih.gov In response to this cell wall damage, fungi may activate the Cell Wall Integrity Signaling (CWIS) pathway to coordinate repair. nih.gov However, the damage is often too severe to overcome.
Studies have shown that exposure to Micafungin causes a structural remodeling of the fungal cell wall. nih.gov This remodeling can lead to the unmasking and exposure of other cell wall components, such as chitin and β-glucans, on the external surface. nih.gov This exposure can, in turn, potentiate the host's immune response. nih.gov
Cellular and Subcellular Responses to C51H82N8O21S Exposure
Exposure to Micafungin elicits significant changes in fungal cells, affecting their physical structure, viability, and internal components.
Effects on Fungal Morphogenesis and Viability
Micafungin demonstrates fungicidal activity against most Candida species and inhibits the actively growing hyphae of Aspergillus species. europa.eueuropa.eu The compound induces a drastic reduction in the number of viable fungal cells. nih.gov Morphologically, Micafungin causes striking changes in hyphae, including increased lateral branching, disruption of hyphal tips, and the eventual collapse of the entire hyphal structure. researchgate.net In Aspergillus nidulans, Micafungin exposure has been observed to induce morphological changes consistent with microcycle conidiation, a form of attenuated spore development, as a response to cell wall stress. nih.gov In Candida albicans, it can cause budding yeasts to swell and burst. nih.gov
Investigations into Plasma Membrane Integrity
While the primary target of Micafungin is the cell wall, its effects extend to the plasma membrane. The loss of cell wall rigidity makes the cell susceptible to osmotic stress, which can lead to the rupture of the cell membrane and subsequent cell lysis. patsnap.com Electron microscopy studies on Aspergillus fumigatus have revealed that Micafungin can also damage membranous structures directly, including disruption of the cell membrane and partial loss of nuclear membranes. researchgate.net Furthermore, Micafungin has been shown to induce apoptosis in Candida parapsilosis, a process characterized by phosphatidylserine externalization and changes in plasma membrane integrity. microbialcell.com
Elucidation of Resistance Mechanisms in Fungal Models
Although resistance to echinocandins like Micafungin is rare, it can occur. oup.com The primary mechanism of acquired resistance involves mutations in the FKS genes that encode the target enzyme, 1,3-β-D-glucan synthase. europa.euoup.comtg.org.aumdpi.com These mutations, often found in specific "hot spot" regions of the FKS1 or FKS2 genes, reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect. mdpi.commdpi.comoup.com
For instance, in Candida glabrata, mutations in the hot spot 1 (HS1) region of the FKS2 gene are associated with phenotypic resistance. oup.com Studies have identified specific amino acid substitutions in Fks proteins that confer resistance. For example, mutations at positions 639, 643, 645, and 647 in the Fks1 protein have been shown to cause Micafungin resistance. biorxiv.org Research indicates that the mutational frequency for resistance is lower for Micafungin compared to other echinocandins like caspofungin in C. glabrata. researchgate.net
The table below summarizes key findings on resistance-conferring mutations.
Fungal Species | Gene(s) | Mutation Region | Conferred Resistance |
Candida species | FKS1, FKS2 | Hot Spot Regions | Reduced susceptibility to echinocandins |
Candida glabrata | FKS2 | HS1 Region | Phenotypic resistance to Micafungin |
Aspergillus fumigatus | FKS1 | Not specified | Resistance to anidulafungin, caspofungin, and micafungin |
Target Enzyme Alterations
The most significant and clinically relevant mechanism of resistance to Micafungin involves modifications to its target enzyme, 1,3-β-D-glucan synthase. oup.com This enzyme complex's catalytic subunit is encoded by the FKS genes, primarily FKS1 and FKS2 in Candida species. mdpi.comasm.org Acquired resistance is strongly associated with specific point mutations clustered in highly conserved regions of these genes, commonly referred to as "hot spots" (HS). nih.govasm.org
These mutations alter the protein structure of the Fks subunits, which is thought to reduce the binding affinity of Micafungin to the enzyme. oup.com This decreased sensitivity of the enzyme necessitates higher concentrations of the drug to achieve an inhibitory effect, resulting in elevated Minimum Inhibitory Concentration (MIC) values. mdpi.comnih.gov
In Candida glabrata, mutations in both FKS1 and FKS2 are linked to resistance, with FKS2 mutations being more frequent. asm.org In contrast, resistance in Candida albicans is almost exclusively associated with mutations in FKS1. asm.org Specific amino acid substitutions can confer varying levels of resistance, sometimes leading to differential susceptibility among the different echinocandin drugs. nih.gov For instance, studies on Candida kefyr have shown that an R647G mutation in Fks1p resulted in resistance specifically to Micafungin, while a deletion at F641 conferred high-level resistance to all echinocandins. nih.gov Similarly, mutations like S629P in FKS1 and S663P in FKS2 in Candida glabrata have been shown to cause significant 32- to 64-fold increases in Micafungin MICs. mdpi.com
Table 1: Examples of FKS Gene Mutations and Their Impact on Micafungin Susceptibility in Candida Species
Fungal Species | Gene (Hot Spot) | Amino Acid Substitution | Observed Effect on Micafungin MIC | Reference |
---|---|---|---|---|
Candida glabrata | FKS1 | S629P | 32- to 64-fold increase in MIC compared to wild type. | mdpi.com |
Candida glabrata | FKS2 | S663P | 32- to 64-fold increase in MIC compared to wild type. | mdpi.com |
Candida glabrata | FKS2 | E655K (in an fks1Δ background) | Conferred high-level resistance (MIC ≥ 8 µg/ml). | tandfonline.com |
Candida kefyr | FKS1 (HS1) | S645P | High-level resistance (MIC >8 µg/ml). | nih.gov |
Candida kefyr | FKS1 (HS1) | R647G | Conferred differential resistance specifically to Micafungin (MIC 4.0 µg/ml). | nih.gov |
Efflux Pump Mechanisms
Efflux pumps, particularly transporters from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), are a major cause of resistance to other antifungal classes, such as azoles. mdpi.comoup.com These pumps actively transport drugs out of the fungal cell, reducing the intracellular concentration and preventing the drug from reaching its target. nih.gov
However, the role of efflux pumps in conferring resistance to Micafungin and other echinocandins is not considered clinically significant. nih.govjst.go.jp Multiple studies have concluded that echinocandins are generally not substrates for the primary efflux pumps responsible for azole resistance, such as Cdr1p, Cdr2p, and Mdr1p in Candida albicans. nih.govnih.gov
Table 2: Investigated Fungal Efflux Pumps and Their Effect on Micafungin Susceptibility
Pump | Family | Fungal Species Studied | Observed Effect on Micafungin Susceptibility | Reference |
---|---|---|---|---|
Cdr1p | ABC Transporter | Candida albicans, Saccharomyces cerevisiae (heterologous expression) | Slightly decreased susceptibility in agar plate assays; no significant change in liquid MIC assays. | nih.govjst.go.jp |
Cdr2p | ABC Transporter | Candida albicans, Saccharomyces cerevisiae (heterologous expression) | Slightly increased susceptibility in agar plate assays; no significant change in liquid MIC assays. | nih.govnih.gov |
Mdr1p | MFS Transporter | Candida albicans | Overexpression does not produce significant changes in susceptibility. | nih.gov |
Biochemical and Enzymatic Interaction Studies of C51h82n8o21s
Quantitative Analysis of Enzyme Inhibition Kinetics
Micafungin's primary mechanism of action is the potent and selective inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. patsnap.comoup.comnih.gov This inhibition is non-competitive, meaning Micafungin binds to a site on the enzyme that is distinct from the substrate-binding site, thereby disrupting the enzyme's catalytic activity without competing with the natural substrate, UDP-glucose. oup.comnih.govmdpi.com This mode of inhibition leads to the depletion of glucan in the fungal cell wall, resulting in osmotic instability and cell lysis. oup.comnih.gov
The inhibitory activity of Micafungin against 1,3-β-D-glucan synthase has been quantified in various fungal species. In a study involving mutant Fks1p enzymes from clinical isolates of Candida albicans, the inhibition constant (Ki) for Micafungin increased significantly compared to the wild type, indicating reduced sensitivity in resistant strains. For some mutants with substitutions at the Ser645 position, the Ki increased by several thousand-fold. nih.gov
While its primary target is fungal, Micafungin also exhibits weak inhibitory effects on certain human enzymes, such as cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netnih.gov The 50% inhibitory concentration (IC50) for CYP3A4 activity was found to be relatively high, suggesting that clinically significant drug-drug interactions via this mechanism are unlikely. nih.gov
Enzyme | Organism/System | Inhibition Parameter | Value | Reference(s) |
1,3-β-D-glucan synthase (mutant Fks1p) | Candida albicans | Ki (increase from wild-type) | 50-fold to several thousand-fold | nih.gov |
Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | IC50 | > 10 µM | researchgate.net |
Structural Biology Approaches to Protein-Ligand Interactions
Understanding the three-dimensional interactions between Micafungin and its protein targets is crucial for elucidating its mechanism of action and for the development of new antifungal agents. The primary target of Micafungin is the Fks1 subunit of the 1,3-β-D-glucan synthase complex. jst.go.jpasm.org
Recently, the cryo-electron microscopy (cryo-EM) structure of Saccharomyces cerevisiae 1,3-β-glucan synthase (Fks1) was determined at a resolution of 2.47 Å. nih.gov This structural model reveals a central catalytic region with a transmembrane channel for glucan transport. nih.gov Although this structure was determined without a bound echinocandin, it provides a detailed blueprint of the enzyme, allowing for computational modeling of Micafungin binding. These models can help to identify the specific amino acid residues that form the binding pocket and interact with the lipopeptide structure of Micafungin. Mutations in the FKS1 gene, particularly in regions designated as "hot spots," have been shown to confer resistance to echinocandins, underscoring the importance of these regions in drug binding. nih.govjst.go.jpamazonaws.com
In a different context, a molecular docking study investigated the interaction of Micafungin with proteins from the Pteropine orthoreovirus (PRV). The study predicted that Micafungin could bind to the p17 nonstructural protein (nsp) of the virus with a favorable binding energy. nih.gov
Protein Target | Interacting Ligand | Method | Finding | Reference(s) |
1,3-β-glucan synthase (Fks1) | - | Cryo-Electron Microscopy | Determined the 2.47 Å resolution structure of the enzyme, revealing the catalytic and transmembrane domains. | nih.gov |
p17 nonstructural protein (nsp) | Micafungin | Molecular Docking | Predicted binding energy of -4.23 kcal/mol. | nih.gov |
Investigation of C51H82N8O21S as a Substrate or Regulator of Specific Enzymes
In humans, Micafungin is metabolized by the enzymes arylsulfatase and catechol-O-methyltransferase (COMT). nih.govdrugbank.comresearchgate.net Arylsulfatase catalyzes the conversion of Micafungin to its catechol form (M-1), which is then further metabolized by COMT to a methoxy form (M-2). drugbank.com Micafungin is also a substrate for several cytochrome P450 (CYP) isoenzymes, including CYP3A4, although this is not a major metabolic pathway. nih.govresearchgate.net
As a regulator of enzyme activity, Micafungin is a known weak inhibitor of CYP3A4. nih.govnih.govresearchgate.net Studies have shown that its inhibitory effect on CYP3A4 is slight compared to other antifungal agents like ketoconazole and itraconazole. nih.gov This weak inhibition suggests a low potential for clinically significant drug interactions with other medications that are metabolized by CYP3A4. nih.govresearchgate.net
Enzyme | Role of Micafungin | Organism/System | Finding | Reference(s) |
Arylsulfatase | Substrate | Human | Metabolizes Micafungin to its catechol form (M-1). | nih.govdrugbank.comresearchgate.net |
Catechol-O-methyltransferase (COMT) | Substrate | Human | Metabolizes the catechol form of Micafungin (M-1) to the methoxy form (M-2). | nih.govdrugbank.comresearchgate.net |
Cytochrome P450 3A4 (CYP3A4) | Substrate (minor) | Human | Hydroxylation of Micafungin is not a major metabolic pathway. | nih.govresearchgate.net |
Cytochrome P450 3A4 (CYP3A4) | Weak Inhibitor | Human | Exhibits slight inhibitory effects on CYP3A4 activity. | nih.govnih.govresearchgate.net |
Interaction Profiling with Biological Macromolecules (e.g., Lipids, Polysaccharides)
Micafungin exhibits a high degree of binding to plasma proteins, primarily albumin and to a lesser extent, α1-acid glycoprotein. nih.govdrugbank.commdpi.com This binding is greater than 99% and is independent of the drug concentration over a clinically relevant range. nih.govdrugbank.com The binding to albumin has been characterized quantitatively, with studies determining the number of binding sites and the association constant. At therapeutic concentrations, Micafungin does not competitively displace bilirubin from albumin. nih.govdrugbank.com
A study using equilibrium dialysis determined the binding parameters of Micafungin to human serum albumin (HSA) and human α1-acid glycoprotein (AAG). researchgate.net
Macromolecule | Binding Parameter | Value | Reference(s) |
Human Serum Albumin (HSA) | Number of binding sites (n) | 1.35 | researchgate.net |
Human Serum Albumin (HSA) | Association constant (K) | 1.44 × 10⁶ M⁻¹ | researchgate.net |
Human α1-acid glycoprotein (AAG) | Number of binding sites (n) | 1.32 | researchgate.net |
Human α1-acid glycoprotein (AAG) | Association constant (K) | 1.16 × 10⁶ M⁻¹ | researchgate.net |
In addition to its interaction with proteins, Micafungin's therapeutic effect is intrinsically linked to its interaction with polysaccharides. By inhibiting the synthesis of 1,3-β-D-glucan, it disrupts the integrity of the fungal cell wall, which is largely composed of this polysaccharide. mdpi.comasm.org Furthermore, treatment of Candida albicans with Micafungin has been shown to remodel the cell wall, leading to the exposure of β-glucan and chitin on the cell surface. asm.org This "unmasking" of polysaccharides can enhance the host's immune response to the fungus. asm.org
Studies on Pseudomonas aeruginosa have also indicated that Micafungin can interfere with the biofilm matrix, which is composed of polysaccharides, proteins, and extracellular DNA. It has been suggested to act as a quorum sensing inhibitor, thereby affecting biofilm formation.
Advanced Analytical and Methodological Approaches in C51h82n8o21s Research
High-Resolution Separation Techniques for Isolation and Purity Assessment
The isolation and purification of FR901379 from complex fermentation broths of Coleophoma empetri necessitate high-resolution separation techniques to achieve the high purity required for research and subsequent chemical modification into micafungin. google.comgoogle.com High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, particularly in its reversed-phase modality. frontiersin.orgnih.gov
Research and industrial processes frequently employ C18 reversed-phase columns for the separation of FR901379. frontiersin.orgnih.govnih.gov The separation is typically achieved using a gradient elution system involving a mixture of an aqueous phase, often containing a modifying agent like trifluoroacetic acid (TFA) to improve peak shape, and an organic solvent such as acetonitrile (ACN). frontiersin.orgnih.govnih.gov Detection is commonly performed using a UV detector, with monitoring at 210 nm proving effective for quantification. frontiersin.orgnih.gov
A typical HPLC method for the analysis of FR901379 might involve a linear gradient of acetonitrile in water (both containing 0.1% TFA) from a low to a high concentration over a period of 20 to 30 minutes. frontiersin.orgnih.gov This allows for the effective separation of FR901379 from other metabolites and impurities produced by the fungus. researchgate.net The purity of the isolated compound is then assessed by the peak area percentage in the resulting chromatogram. For industrial applications, methods for purifying FR901379 have been developed that utilize macroporous resin chromatography followed by silica gel chromatography to obtain a high-purity product suitable for the synthesis of micafungin. google.comgoogle.com
Table 1: HPLC Parameters for FR901379 Analysis
Parameter | Typical Value | Reference |
---|---|---|
Column | C18 reversed-phase (e.g., Agilent ZORBAX SB-C18, 4.6x150mm, 5µm) | frontiersin.orgnih.gov |
Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | frontiersin.orgnih.gov |
Mobile Phase B | Acetonitrile (ACN) | frontiersin.orgnih.gov |
Gradient | Linear gradient from 5% to 100% ACN | frontiersin.org |
Flow Rate | 1.0 mL/min | frontiersin.orgnih.gov |
Detection | UV at 210 nm | frontiersin.orgnih.gov |
| Column Temp. | 30 °C | frontiersin.org |
Spectroscopic Methods for Structural Characterization
The structural elucidation of a complex natural product like FR901379, a cyclic lipohexapeptide, is heavily reliant on a combination of spectroscopic techniques. frontiersin.orgrsc.org While detailed spectral data for FR901379 is proprietary or sparsely published, the analytical approaches can be inferred from studies on closely related echinocandin compounds like the pneumocandins. tandfonline.comnih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the intricate three-dimensional structure and stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to establish the connectivity of the atoms within the hexapeptide core and the fatty acid side chain. The identification of non-proteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, is a key challenge addressed by detailed NMR analysis. acs.org
Other spectroscopic methods that play a role in the characterization of FR901379 and similar compounds include:
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as amide (N-H and C=O stretching), hydroxyl (O-H stretching), and sulfate (S=O stretching) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can provide information about conjugated systems within the molecule. The UV spectrum of pneumocandin A0, a related compound, has been used for its identification. tandfonline.comresearchgate.net
Advanced Mass Spectrometry for Metabolite Profiling and Modification Analysis
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools in FR901379 research. They are used for identification, structural confirmation, metabolite profiling, and analysis of modifications. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of the parent ion. nih.govacs.org This allows for the confident determination of the elemental composition, C51H82N8O21S, and helps to distinguish FR901379 from other co-occurring metabolites. For instance, high-resolution electrospray mass spectra have been used to verify the presence of pneumocandins in fungal extracts. tandfonline.comresearchgate.net
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides valuable structural information, helping to sequence the peptide core and identify the nature and location of the lipid side chain and other modifications, such as hydroxylations and sulfation. LC-MS/MS methods have been developed for the quantification of echinocandins, including micafungin, in biological samples, showcasing the sensitivity and specificity of this technique. asm.orgpsu.edu These methods often use a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. psu.edu
Table 2: Mass Spectrometry Techniques in FR901379 Research
Technique | Application | Findings/Utility | Reference |
---|---|---|---|
LC-HRMS (TOF) | Accurate mass determination and identification | Confirms elemental composition of FR901379 and related compounds like pneumocandins. | nih.govacs.org |
| LC-MS/MS (Triple Quadrupole) | Quantification and structural confirmation | Enables sensitive detection in complex matrices and provides fragmentation data for structural elucidation. | asm.orgpsu.edu |
Bio-imaging and Microscopy Techniques for Subcellular Localization and Effect Visualization
Bio-imaging and microscopy techniques are employed to visualize the producing organism, Coleophoma empetri, and to understand the morphological effects of the downstream product, micafungin, on target fungi.
To study the producing fungus, fluorescence microscopy is a valuable tool. For instance, staining the hyphae of C. empetri with dyes like Calcofluor White (CFW) and 4',6-diamidino-2-phenylindole (DAPI) allows for the visualization of the cell wall and nuclei, respectively. frontiersin.orgnih.gov This helps in understanding the cellular morphology and nuclear distribution within the hyphae, which can be correlated with productivity and genetic manipulation studies. frontiersin.orgnih.gov Confocal microscopy provides high-resolution images of these stained structures. frontiersin.orgnih.gov
To visualize the effects of the drug derived from FR901379, electron microscopy has been utilized. A study on the effect of micafungin on Aspergillus fumigatus in a mouse model of pulmonary aspergillosis used both scanning electron microscopy (SEM) and transmission electron microscopy (TEM). oup.com These techniques revealed significant damage to the fungal hyphae, including hyphal bursting, a flattened and atrophied appearance, and leakage of cellular contents, demonstrating the destructive impact of the drug on the fungal cell wall. oup.com This provides a powerful visual confirmation of the mechanism of action of echinocandins, which inhibit β-1,3-glucan synthesis. oup.com
Structure-activity Relationship Sar and Analogue Studies of C51h82n8o21s
Synthesis and Derivatization of C51H82N8O21S Analogues
The synthesis of micafungin analogues typically begins with the natural product FR901379, a lipopeptide produced by the fungus Coleophoma empetri. nih.govnih.gov FR901379 itself exhibits potent antifungal activity but was optimized to improve its properties. The semi-synthetic process involves the enzymatic deacylation of FR901379 to create a core cyclic peptide, FR179642. nih.govrsc.org This intermediate is then re-acylated with a synthetically modified side chain. nih.govrsc.org
The side chain of micafungin, 3,5-diphenyl-substituted isoxazole, was the result of extensive optimization studies. nih.gov This particular modification was found to reduce the hemolytic activity observed with the natural precursor while maintaining strong antifungal efficacy. nih.gov
Further derivatization efforts have explored various modifications to the micafungin scaffold. Researchers have synthesized a range of analogues by altering different parts of the molecule, including:
The N-acyl side chain: Modifications to the lipid side chain are a primary focus, as this portion of the molecule is critical for anchoring the drug to the fungal cell membrane. nih.gov
The cyclic hexapeptide core: Changes to the amino acid residues within the core can influence the molecule's conformation and interaction with the target enzyme. nih.gov
Specific functional groups: For example, studies have investigated the removal of the benzylic hydroxyl group from the homotyrosine residue, which has shown promise in restoring efficacy against some resistant fungal strains. acs.org
These synthetic and derivatization strategies have led to the creation of libraries of micafungin analogues, allowing for systematic investigation of their structure-activity relationships. researchgate.net
Impact of Structural Modifications on Molecular Interactions and Fungal Inhibition
The structural modifications of micafungin analogues have a direct impact on their biological activity. The primary target of micafungin is the FKS subunit of the β-(1,3)-D-glucan synthase complex. acs.org The interaction with this target is crucial for its antifungal effect.
Side Chain Modifications: The lipid side chain is essential for the molecule's bioactivity, as it facilitates the anchoring of the drug to the fungal cell membrane. nih.gov The length and composition of this side chain can influence the compound's antifungal potency and spectrum. For instance, the introduction of an alkoxytriphenyl side chain in anidulafungin, another echinocandin, reduced hemolytic properties but also decreased water solubility. nih.gov In micafungin, the optimized 3,5-diphenyl-substituted isoxazole side chain was a key modification to balance efficacy and reduce off-target effects. nih.gov
Targeting Resistant Strains: A significant area of research is the modification of micafungin to overcome resistance, which typically arises from mutations in the FKS genes. acs.org One notable study demonstrated that removing the benzylic alcohol from the dihydroxyhomotyrosine residue of echinocandins could restore their effectiveness against a majority of resistant Candida pathogens. acs.org This suggests that this hydroxyl group may have unfavorable interactions with the mutated FKS protein, and its removal allows for better binding. This modification did not significantly impact the viability of human cell lines, indicating a preserved safety profile. acs.org
The table below summarizes the impact of certain structural modifications on the antifungal activity of micafungin and its analogues.
Modification | Impact on Antifungal Activity | Reference |
Optimization of N-acyl side chain (3,5-diphenyl-isoxazole) | Reduced hemolytic activity while retaining potent antifungal properties. | nih.gov |
Removal of benzylic alcohol from dihydroxyhomotyrosine | Restored efficacy against echinocandin-resistant Candida strains with FKS mutations. | acs.org |
Expansion of the cyclic peptide ring size (in related echinocandins) | Can lead to a loss of biological activity. | nih.gov |
Modifications at R1, R2, and R3 positions | Derivatives Mi-2 and Mi-5 showed higher antiviral activity against SARS-CoV-2 than the parent micafungin. | mdpi.comresearchgate.net |
Computational Design of Novel this compound Derivatives
Computational methods are increasingly being employed in the design of novel micafungin derivatives to accelerate the drug discovery process. tandfonline.com These approaches allow for the in silico evaluation of potential analogues, helping to prioritize synthetic efforts on the most promising candidates.
Molecular Docking and Simulation: Molecular docking studies are used to predict the binding orientation and affinity of designed analogues to the β-(1,3)-D-glucan synthase target. mdpi.comrsc.org These simulations can provide insights into the key interactions between the drug and the enzyme, guiding the design of modifications that enhance binding. For example, computational analysis has been used to study the binding of various lipopeptides to identify structural features that improve efficacy and reduce cytotoxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comrsc.org By developing QSAR models for micafungin analogues, researchers can predict the antifungal potency of new, unsynthesized derivatives based on their structural features. This allows for the virtual screening of large libraries of compounds to identify those with the highest predicted activity. mdpi.com
Rational Drug Design: Computational tools enable a more rational approach to drug design. tandfonline.comrsc.org By understanding the three-dimensional structure of the target enzyme and its interaction with micafungin, scientists can design specific modifications to improve the drug's properties. This can involve introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions with the target, thereby increasing binding affinity and potency. tandfonline.com Computational methods have been instrumental in the development of other peptide macrocycle drugs and hold significant promise for the future design of novel echinocandins. tandfonline.com
Rational Design Principles for Modulating Biological Activity
The extensive SAR studies on micafungin and other echinocandins have led to the establishment of several rational design principles for modulating their biological activity. rsc.orgnih.gov
The Lipophilic Side Chain is Crucial: The N-acyl side chain is a critical determinant of antifungal activity. Its length, branching, and aromaticity influence the drug's ability to anchor to the fungal cell membrane, a prerequisite for reaching its intracellular target. nih.gov Modifications to this chain must balance potency with physicochemical properties like solubility and potential toxicity. nih.govnih.gov
Conservation of the Cyclic Hexapeptide Core: The cyclic peptide core provides the structural scaffold necessary for proper orientation and binding to the glucan synthase enzyme. nih.gov While some modifications are tolerated, significant changes, such as altering the ring size, can be detrimental to activity. nih.gov
Targeting Resistance Mechanisms: A key principle in the design of new analogues is the ability to overcome known resistance mechanisms. As resistance is often linked to specific mutations in the target enzyme, designing molecules that can effectively bind to these mutated forms is a primary goal. The successful dehydroxylation of the homotyrosine residue to restore activity against resistant strains is a prime example of this principle in action. acs.org
Balancing Potency and Safety: A fundamental principle in drug design is the optimization of the therapeutic index. For micafungin analogues, this involves designing modifications that enhance antifungal potency while minimizing off-target effects, such as hemolysis. nih.gov The development of micafungin itself, with its optimized side chain, exemplifies the successful application of this principle. nih.gov
Improving Pharmacokinetic Properties: Rational design can also be used to improve the pharmacokinetic profile of echinocandins. An iterative process of rational design, synthesis, and screening has led to the discovery of new echinocandins with longer half-lives and improved stability, potentially allowing for more flexible dosing regimens. nih.gov
By applying these principles, researchers continue to develop new micafungin derivatives and other echinocandins with improved therapeutic potential. tandfonline.comnih.gov
Future Directions and Emerging Avenues in C51h82n8o21s Research
Discovery of Uncharted Biological Roles and Molecular Targets
Beyond its established role as a bactericidal agent that depolarizes the cell membrane, emerging research suggests Daptomycin possesses other significant biological activities. msdmanuals.comnih.gov These findings open the door to new therapeutic possibilities and a more nuanced understanding of its molecular interactions.
Immunomodulatory Effects: Daptomycin appears to interact with the host immune system. Studies suggest it can suppress the expression of certain cytokines that are produced during an immune response to infections like those caused by MRSA. nih.govnih.gov This immunomodulatory potential may be synergistic with other compounds, such as vitamin E, potentially enhancing therapeutic efficacy. nih.govnih.gov While Daptomycin can penetrate immune cells like neutrophils and macrophages, the full extent of its immunomodulatory effects and the underlying mechanisms are still under investigation. oup.comnih.gov
Anti-Cancer Activity: A surprising and promising area of research is the exploration of Daptomycin's anti-cancer properties. nih.govmdpi.com Research has identified a specific human protein target, ribosomal protein S19 (RPS19), to which Daptomycin binds. nih.govresearchgate.net This interaction does not lead to immediate cell death (apoptosis) but rather reduces cancer cell proliferation and migration. nih.govresearchgate.net Specifically, Daptomycin has been shown to suppress the secretion of vascular endothelial growth factor (VEGF) in cancer cells, a key factor in tumor angiogenesis. nih.gov This activity has been observed in breast cancer and multiple myeloma cell lines, suggesting RPS19 could be a valuable target for developing new anticancer drugs. nih.govresearchgate.net
Activity Against Biofilms: Daptomycin demonstrates significant effectiveness against bacteria growing in biofilms, which are notoriously difficult to treat. oup.comnih.gov It is considered more active against Gram-positive bacteria in biofilms than several other antibiotics. oup.com This makes it a valuable agent for infections associated with medical implants. nih.gov
Integration of Omics Technologies for Comprehensive Biological Profiling
The rise of "omics" technologies—genomics, transcriptomics, and proteomics—is providing an unprecedentedly detailed view of how Daptomycin affects bacteria and how they, in turn, develop resistance.
Genomics and Transcriptomics: Whole-genome sequencing (WGS) and RNA-seq have been instrumental in deciphering the complex, multifactorial nature of Daptomycin resistance. nih.govfrontiersin.org These studies reveal that resistance is often linked to multiple mutations (single-nucleotide polymorphisms or SNPs) in genes related to the cell envelope, membrane proteins, and transcriptional regulators. nih.govfrontiersin.orgmdpi.com For instance, mutations in genes like mprF, walKR, rpoB, cls2, and pgsA are frequently associated with reduced susceptibility. mdpi.complos.orgnih.gov Transcriptomic analyses show that bacteria exposed to Daptomycin activate a "cell wall stress stimulon," a network of genes that respond to damage in the peptidoglycan synthesis pathway. asm.org This provides a detailed fingerprint of the cellular adaptations that occur under Daptomycin pressure. nih.govfrontiersin.org
Proteomics: Quantitative proteomics complements genomic data by revealing changes at the protein level. In Daptomycin-resistant strains, studies have identified altered abundance of proteins involved in cell wall biogenesis, biofilm formation, and fitness cost compensation. frontiersin.orgoup.com For example, comparative proteomics of susceptible versus resistant strains showed differential expression of cell wall-associated proteins. nih.govoup.com Proteomic studies have also shed light on the synergistic effects observed when Daptomycin is combined with β-lactam antibiotics, revealing complex changes in the proteome that contribute to re-sensitizing resistant strains. nih.gov
Technology | Key Findings in Daptomycin Research | Relevant Genes/Proteins |
Genomics | Identifies mutations associated with resistance. | mprF, walKR, rpoB, rpoC, cls2, pgsA nih.govmdpi.complos.org |
Transcriptomics | Reveals changes in gene expression under Daptomycin stress, including the cell wall stress stimulon. | vraSR regulon, cidB/lytS, ldh2 nih.govasm.org |
Proteomics | Quantifies changes in protein abundance related to resistance and synergy. | LiaH, PrsA, SpoVG, MprF nih.govfrontiersin.orgnih.gov |
Development of Advanced Biosynthetic and Synthetic Strategies
Improving the production and creating novel variants of Daptomycin are key goals for ensuring its long-term clinical utility. Researchers are pursuing both biological and chemical strategies to achieve this.
Biosynthetic Engineering: The natural producer of Daptomycin is the bacterium Streptomyces roseosporus. frontiersin.org Scientists are using metabolic engineering to increase production yields. Strategies include:
Precursor Engineering: Modifying pathways to increase the supply of building blocks like decanoic acid. frontiersin.orgnih.gov
Regulatory Engineering: Deleting negative regulatory genes (arpA, phaR) and overexpressing positive regulators (crp) to boost the activity of the Daptomycin biosynthetic gene cluster. frontiersin.orgfrontiersin.org
Gene Cluster Duplication: Increasing the copy number of the entire biosynthetic gene cluster to enhance output. frontiersin.org
Lipidation Engineering: Modifying enzymes to improve the specific incorporation of the decanoic acid tail, which is crucial for activity, and even engineering the bacteria to produce its own decanoic acid, eliminating the need for external supplementation. nih.govacs.orgacs.org These combined efforts have resulted in significant yield increases, with some engineered strains producing over 500% more Daptomycin than the starting strain. nih.gov
Synthetic and Semi-Synthetic Chemistry: Total chemical synthesis of Daptomycin is a complex challenge due to its structure, which includes unusual amino acids like kynurenine and 3-methyl-glutamic acid. researchgate.netacs.org However, successful total syntheses have been achieved, providing a platform to create analogues that are not accessible through biology. acs.orgrsc.orgnih.gov These synthetic routes allow for precise modifications at any position of the molecule. researchgate.netgoogle.com For example, semi-synthesis has been used to create analogues by modifying the N-terminal tryptophan or the lipid tail, leading to compounds with improved potency against resistant strains. cdnsciencepub.comnih.gov One chemoenzymatic approach successfully generated 16 different analogues by modifying the tryptophan residue, some of which showed 2- to 80-fold improvements in potency against resistant bacteria. nih.gov
Strategy | Approach | Example/Outcome |
Biosynthetic Engineering | Multilevel metabolic engineering of S. roseosporus. | Knocking out negative regulators (arpA), enhancing O2 supply, resulting in a 565% yield increase in shake flasks. frontiersin.orgnih.gov |
Lipidation Engineering | Swapping fatty acyl AMP ligase genes and introducing a new fatty acid synthase. | Achieved high-purity, natural production of daptomycin without external decanoic acid feeding. nih.govacs.org |
Total Synthesis | Solid-phase peptide synthesis (SPPS) using novel building blocks. | A high-yielding (22% overall) synthesis that facilitates the preparation of diverse analogues. rsc.org |
Semi-Synthesis | Chemoenzymatic modification of the Daptomycin scaffold. | Generation of analogues with alkyl substitutions on the tryptophan residue, showing enhanced activity against resistant strains. nih.gov |
Exploration of C51H82N8O21S as a Biochemical Probe for Cellular Processes
The unique mechanism of Daptomycin, which involves direct interaction with the bacterial cell membrane, makes it a valuable tool for studying membrane biology and related cellular processes. wikipedia.orgmdpi.com By modifying the Daptomycin molecule, for instance by attaching a fluorescent tag, researchers can visualize its journey to and interaction with the bacterial membrane.
A semi-synthetically prepared analogue containing a perylene butanoic acid tail in place of the natural decanoic acid was created to study the molecule's mechanism. cdnsciencepub.com This fluorescent analogue remained highly active, providing a means to investigate how Daptomycin oligomerizes within the membrane. cdnsciencepub.com Such probes are crucial for shedding light on the precise biophysical changes Daptomycin induces in the lipid bilayer, such as altering membrane curvature and forming ion-leaking channels. wikipedia.org These studies not only clarify Daptomycin's mode of action but also provide fundamental insights into the organization and function of bacterial membranes, which can inform the design of future membrane-targeting antibiotics. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing C51H82N8O21S (FR901379) in academic research?
- Methodological Answer : Synthesis of FR901379 typically involves microbial fermentation using Aspergillus sp., followed by extraction and purification via chromatography (e.g., HPLC) to achieve >95% purity . Characterization requires nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure (this compound, MW 1175.3) and purity . Physical properties such as density (~1.48 g/cm³) and acid dissociation constants should also be reported .
Q. How can researchers ensure reproducibility of FR901379 synthesis protocols?
- Methodological Answer : Detailed experimental protocols must include strain source (e.g., Aspergillus sp. strain ID), fermentation conditions (pH, temperature, media), and purification steps (column specifications, solvent gradients). Known compounds should cite prior literature; novel intermediates require full spectral data (NMR, IR) and purity metrics (HPLC retention times, melting points) . Protocols exceeding five compounds should be moved to supplementary materials .
Q. What are the best practices for citing literature on FR901379 in experimental design?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals) over commercial databases. Use tools like SciFinder or Reaxys to identify synthetic routes and physicochemical data. Cite original publications for known compounds and methodologies to avoid redundancy . Avoid over-reliance on secondary summaries (e.g., Wikipedia) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data for FR901379 derivatives?
- Methodological Answer : Contradictions in NMR or HRMS data may arise from impurities, stereochemical variations, or instrument calibration errors. Conduct systematic comparisons:
Re-run analyses under standardized conditions (solvent, temperature).
Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemistry).
Compare with literature data for analogous compounds .
Document discrepancies in supplementary materials and discuss their impact on structural assignments .
Q. What strategies optimize the yield of FR901379 in large-scale fermentation?
- Methodological Answer : Use design of experiments (DoE) to test variables like nutrient composition, aeration rates, and fermentation duration. Monitor metabolic byproducts via LC-MS to identify inhibitory compounds. Scale-down models (e.g., bioreactor miniaturization) can predict scalability while minimizing resource use . Include statistical validation (e.g., ANOVA) for significant factors .
Q. How can computational modeling enhance the study of FR901379’s stability under varying pH conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to predict degradation pathways (e.g., hydrolysis of labile bonds in acidic/basic conditions). Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products with in silico results . Report pH-rate profiles and Arrhenius kinetics .
Q. What analytical approaches validate FR901379’s bioactivity in non-standard assay systems?
- Methodological Answer : For novel bioassays, include positive/negative controls (e.g., known inhibitors/vehicles) and dose-response curves (IC50/EC50). Use orthogonal assays (e.g., fluorescence-based and radiometric methods) to confirm target engagement. Statistical analysis (e.g., Student’s t-test, p-values) must align with assay variability .
Data Presentation & Ethics
Q. How should researchers present complex datasets on FR901379 derivatives without overwhelming readers?
- Methodological Answer : Use concise tables for spectral data (e.g., NMR shifts, HRMS m/z) and figures for structural comparisons or kinetic plots. Limit schemes to 2–3 key reactions; place extensive synthetic routes in supplementary materials . Avoid brand names for instruments; specify models generically (e.g., “HPLC system”) .
Q. What ethical considerations apply when publishing FR901379 research with contradictory findings?
- Methodological Answer : Disclose all data, including negative results, to avoid publication bias. Clearly distinguish observed results from interpretations. Address contradictions in the discussion by hypothesizing causes (e.g., assay variability, sample degradation) and proposing follow-up studies . Ensure compliance with journal policies on data transparency .
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